molecular formula C12H10N4O B12904853 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-16-8

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12904853
CAS No.: 62052-16-8
M. Wt: 226.23 g/mol
InChI Key: ALFBADVAKZMODI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 62052-16-8) is a heterocyclic compound featuring a triazolo[4,5-b]pyridine core substituted at the 3-position with a 2-methoxyphenyl group. Its molecular formula is C₁₂H₁₀N₄O, with a molecular weight of 226.23 g/mol . This compound is part of a broader class of triazolopyridines, which are structural analogs of purines and have been explored for diverse pharmacological activities, including kinase inhibition and anticancer effects .

Properties

CAS No.

62052-16-8

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2-methoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H10N4O/c1-17-11-7-3-2-6-10(11)16-12-9(14-15-16)5-4-8-13-12/h2-8H,1H3

InChI Key

ALFBADVAKZMODI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a hydrazine derivative with a suitable precursor. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . The reaction conditions often require the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit protein kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazolopyridine scaffold is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Compound Name Substituents (Position 3) Additional Functional Groups Key Activities/Applications Reference
3-(2-Methoxyphenyl)-3H-triazolo[4,5-b]pyridine 2-Methoxyphenyl None Under investigation (structural lead)
4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-triazolo[4,5-b]pyridin-5-yl]-amine 4-Methoxyphenyl + 4-fluorobenzyl Amine (position 5) PIM-1 kinase inhibition
5,7-Diamino-3-(4-fluorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 4-Fluorophenyl 5,7-Diamino; 6-cyano Anticancer (structural studies)
(3H-triazolo[4,5-b]pyridin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone Oxazolidinone Carbonyl linker CNS-active inhibitor (e.g., BIA 10-2474)
3-(Quinolin-6-ylmethyl)-3H-triazolo[4,5-d]pyrimidine Quinolin-6-ylmethyl Pyrimidine core c-Met kinase inhibition (anticancer)

Key Observations :

  • Substituent Position: The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in 3c ) or bulky substituents (e.g., oxazolidinone in 11e ), which influence binding affinity to targets like kinases.

Key Differences :

  • Triflate Activation : Used in for introducing amines, yielding moderate efficiency (42%) .
  • Cyclization with Azides: Higher yields (81–98%) in and via cascade reactions, advantageous for amino/cyano derivatives .
Table 3: Physicochemical and Pharmacological Data
Compound Molecular Weight (g/mol) Melting Point (°C) Bioactivity Reference
3-(2-Methoxyphenyl)-3H-triazolo[4,5-b]pyridine 226.23 Not reported Structural analog of purines
5,7-Diamino-3-(4-chlorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 286.73 >300 Anticancer (in vitro screening)
(3H-triazolo[4,5-b]pyridin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone 301.34 111–112 CNS inhibition (e.g., FAAH modulation)

Notable Trends:

  • Melting Points: Derivatives with polar groups (e.g., 5,7-diamino-6-cyano) exhibit higher melting points (>300°C), suggesting strong crystalline packing .
  • Bioactivity: Bulky substituents (e.g., oxazolidinone in 11e ) correlate with CNS activity, while smaller aryl groups (e.g., 2-methoxyphenyl) may favor kinase inhibition .

Biological Activity

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological profiles of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the coupling of 2-methoxyphenyl hydrazine with appropriate pyridine derivatives. The reaction conditions often include solvents like ethanol and catalysts such as acetic acid to facilitate the formation of the triazole ring. Characterization is performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product.

Biological Activity

The biological activity of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be summarized across several key areas:

Antimicrobial Activity

Studies have shown that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, research indicates that 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine demonstrates selective activity against various bacterial strains. Its mechanism may involve interference with cell wall synthesis or inhibition of nucleic acid synthesis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies reported that it inhibits cell proliferation in several cancer types, suggesting potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
A549 (lung cancer)8.7
HeLa (cervical cancer)12.0

The biological activity of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is believed to stem from its ability to form non-covalent interactions with target enzymes and receptors. This interaction can lead to inhibition of critical biochemical pathways in pathogens and cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives including 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine. Results indicated a significant reduction in bacterial growth compared to control groups.
  • Cancer Cell Proliferation : Another study assessed the effect of this compound on breast cancer cell lines. The findings suggested that treatment with the compound led to increased apoptosis rates as evidenced by flow cytometry analysis.

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